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Compound of Interest

Compound Name: Boc-DODA

Cat. No.: B1339962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Boc-DODA, chemically identified as tert-butyl N-[3-[4-(3-

aminopropoxy)butoxy]propyl]carbamate, is a bifunctional linker molecule increasingly utilized in

bioconjugation, drug delivery systems, and peptide synthesis. Its structure features a terminal

primary amine and a tert-butyloxycarbonyl (Boc)-protected amine, connected by a flexible

hydrophilic spacer. This design allows for sequential and controlled conjugation of different

molecules, making it a valuable tool in the development of complex bioconjugates and targeted

therapeutics. This guide provides a comprehensive overview of the chemical properties of Boc-
DODA, including its physicochemical characteristics, reactivity, and stability, along with

generalized experimental protocols for its use.

Chemical and Physical Properties
The fundamental chemical and physical properties of Boc-DODA are summarized in the table

below. These properties are crucial for understanding its behavior in different solvents and

reaction conditions.
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Property Value Reference

IUPAC Name

tert-butyl N-[3-[4-(3-

aminopropoxy)butoxy]propyl]c

arbamate

Molecular Formula C15H32N2O4

Molecular Weight 304.43 g/mol

CAS Number 275823-77-3

Appearance
Liquid or oil at room

temperature

Purity Typically >95%

Storage
Recommended storage at

-20°C to maintain stability.

Spectroscopic Data
While specific spectra for Boc-DODA are not readily available in public databases, its identity

is typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy by commercial

suppliers. The expected ¹H NMR spectrum would show characteristic peaks for the tert-butyl

group (a singlet around 1.4 ppm), methylene protons of the linker chain, and protons adjacent

to the amine and carbamate groups.

Solubility
The solubility of Boc-DODA is dictated by its amphiphilic nature, possessing both hydrophobic

(Boc group, alkyl chain) and hydrophilic (ether linkages, amines) regions. While quantitative

solubility data in various organic solvents is not extensively published, a general solubility

profile can be inferred. It is expected to be soluble in a range of common organic solvents such

as dichloromethane (DCM), chloroform, N,N-dimethylformamide (DMF), and dimethyl sulfoxide

(DMSO). Its solubility in aqueous solutions is limited but can be enhanced by the hydrophilic

spacer. For experimental determination of solubility, a standardized protocol involving the

equilibrium solubility method is recommended.
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Reactivity and Stability
The chemical utility of Boc-DODA stems from its two distinct functional groups: a reactive

terminal primary amine and a temporarily protected primary amine.

Terminal Primary Amine: The free primary amine is a nucleophile and can readily react with

various electrophilic functional groups to form stable covalent bonds. Common reactions

include:

Amide bond formation: Reacts with activated esters, such as N-hydroxysuccinimide (NHS)

esters, and carboxylic acids (in the presence of coupling agents like EDC/NHS) to form

stable amide linkages.

Reaction with carbonyls: Can react with aldehydes and ketones to form Schiff bases, which

can be further reduced to stable secondary amines.

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group

for amines due to its stability under many synthetic conditions and its facile removal under

acidic conditions.

Stability: The Boc group is generally stable to basic conditions, nucleophiles, and catalytic

hydrogenation.[1] However, it is sensitive to strong acids.[2] The ether linkages within the

spacer are generally stable under most bioconjugation conditions.

Deprotection (Debocylation): The Boc group is readily cleaved under acidic conditions to

reveal the free primary amine.[3] This is typically achieved using strong acids like

trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3] The generation

of a tert-butyl cation during deprotection can potentially lead to side reactions with

nucleophilic sites on the substrate.[4] The use of scavengers may be necessary in such

cases. Thermal deprotection has also been reported for some N-Boc protected amines.

Experimental Protocols
The following are generalized experimental protocols for the key reactions involving Boc-
DODA. Note: These protocols are starting points and require optimization based on the specific

substrate, payload, and desired outcome.
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Protocol 1: Conjugation of Boc-DODA to an NHS Ester-
Activated Payload
This protocol describes the reaction between the terminal primary amine of Boc-DODA and a

payload molecule activated with an NHS ester.

Materials:

Boc-DODA

NHS ester-activated payload

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

Reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 7.2-8.5)

Quenching reagent (e.g., Tris or glycine solution)

Purification system (e.g., size-exclusion chromatography or HPLC)

Procedure:

Preparation of Reactants:

Dissolve the NHS ester-activated payload in anhydrous DMF or DMSO to a known

concentration.

Dissolve Boc-DODA in the reaction buffer.

Conjugation Reaction:

Add the NHS ester solution to the Boc-DODA solution. A molar excess of the NHS ester

(typically 5-20 fold) is often used to ensure complete reaction with the amine.

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with

gentle stirring. The optimal reaction time and temperature should be determined

empirically.
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Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-

MS).

Quenching the Reaction:

(Optional) Add a quenching reagent like Tris or glycine to a final concentration of 50-100

mM to react with any unreacted NHS ester. Incubate for 15-30 minutes at room

temperature.

Purification:

Purify the resulting Boc-protected conjugate from excess reagents and byproducts using

size-exclusion chromatography, dialysis, or preparative HPLC.

Protocol 2: Deprotection of the Boc Group
This protocol outlines the removal of the Boc protecting group to expose the second primary

amine for further conjugation.

Materials:

Boc-protected conjugate

Deprotection reagent (e.g., Trifluoroacetic acid (TFA) or 4M HCl in dioxane)

Anhydrous organic solvent (e.g., Dichloromethane (DCM))

Neutralization solution (e.g., a weak base like diisopropylethylamine (DIPEA) in DCM)

Purification system (e.g., HPLC or precipitation)

Procedure:

Reaction Setup:

Dissolve the Boc-protected conjugate in an anhydrous organic solvent like DCM.

Deprotection:
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Add the deprotection reagent to the solution. For example, use a solution of 20-50% TFA

in DCM.

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction time

will depend on the substrate and should be monitored by TLC or LC-MS.

Work-up and Neutralization:

Remove the excess acid and solvent under reduced pressure.

Co-evaporate with a solvent like toluene to ensure complete removal of the acid.

Dissolve the residue in a suitable solvent and neutralize the resulting amine salt with a

weak base like DIPEA.

Purification:

Purify the deprotected conjugate using an appropriate method such as HPLC or

precipitation to obtain the final product.

Logical Workflow for Bioconjugation
The following diagram illustrates a typical workflow for using Boc-DODA to link a therapeutic

payload to a targeting biomolecule (e.g., an antibody).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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